5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular formula C10H6F4O3 and a molecular weight of 250.15 g/mol . This compound is characterized by the presence of an acetyl group and four fluorine atoms attached to a benzodioxane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the benzodioxane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or other functional groups in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A related compound with similar fluorinated groups but different functional groups.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the acetyl group present in 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Uniqueness
This compound is unique due to the presence of both the acetyl group and the tetrafluorinated benzodioxane ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H6F4O3 |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone |
InChI |
InChI=1S/C10H6F4O3/c1-5(15)6-3-2-4-7-8(6)17-10(13,14)9(11,12)16-7/h2-4H,1H3 |
InChI Key |
QLGMZDBQPFWKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.